Ethyl isobutyl amine
Overview
Description
Ethyl isobutyl amine: is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group and an isobutyl group attached to the nitrogen atom. This compound is a colorless liquid with a fishy, ammoniacal odor and is miscible with water. It is used in various chemical processes and has applications in different fields such as pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing ethyl isobutyl amine is through reductive amination. This involves the reaction of isobutyraldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction typically occurs under mild conditions and yields the desired amine.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with ethyl and isobutyl halides. This process requires the use of a strong base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, this compound can be produced through continuous flow processes that involve the catalytic hydrogenation of nitriles or imines. These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl isobutyl amine can undergo oxidation reactions to form corresponding oximes or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form primary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Oximes, nitro compounds
Reduction: Primary amines, reduced derivatives
Substitution: Various substituted amines
Scientific Research Applications
Chemistry: Ethyl isobutyl amine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of catalysts and ligands for chemical reactions.
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It is also studied for its potential role in enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for pharmaceutical drugs. It is also explored for its antimicrobial and anti-inflammatory properties.
Industry: this compound is used in the production of agrochemicals, dyes, and polymers. It is also employed as a corrosion inhibitor and as an additive in lubricants.
Mechanism of Action
The mechanism of action of ethyl isobutyl amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. It can also bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Isobutylamine: Similar in structure but lacks the ethyl group.
Ethylamine: Similar in structure but lacks the isobutyl group.
N-ethyl-N-isobutylamine: A tertiary amine with both ethyl and isobutyl groups attached to the nitrogen atom.
Uniqueness: Ethyl isobutyl amine is unique due to the presence of both ethyl and isobutyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
N-ethyl-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-4-7-5-6(2)3/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLUJDLKYOWMMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333813 | |
Record name | Ethyl isobutyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13205-60-2 | |
Record name | Ethyl isobutyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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